molecular formula C18H23N3O3S B11299209 1-[(4-Ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

1-[(4-Ethoxyphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B11299209
M. Wt: 361.5 g/mol
InChI Key: JKMBMOSXWNHFMA-UHFFFAOYSA-N
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Description

1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety and an ethoxybenzenesulfonyl group. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is often modified through nucleophilic substitution reactions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the Ethoxybenzenesulfonyl Group: This step might involve sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing in large reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent for various conditions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
  • 1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE

Uniqueness

1-(4-ETHOXYBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the position of the pyridine ring can significantly affect its interaction with other molecules and its overall properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C18H23N3O3S/c1-2-24-17-3-5-18(6-4-17)25(22,23)21-13-11-20(12-14-21)15-16-7-9-19-10-8-16/h3-10H,2,11-15H2,1H3

InChI Key

JKMBMOSXWNHFMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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